molecular formula C9H5Cl2NO B3272368 2,5-Dichloroquinolin-8-ol CAS No. 56550-18-6

2,5-Dichloroquinolin-8-ol

Cat. No.: B3272368
CAS No.: 56550-18-6
M. Wt: 214.04 g/mol
InChI Key: QZWOMXOWXIOAOI-UHFFFAOYSA-N
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Description

2,5-Dichloroquinolin-8-ol is a chemical compound with the molecular formula C9H5Cl2NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloroquinolin-8-ol typically involves the chlorination of quinolin-8-ol. The reaction is carried out in the presence of chlorinating agents such as phosphorus pentachloride or thionyl chloride. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to maintain the reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloroquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of quinolin-8-one derivatives.

    Reduction: Formation of 2,5-dichloroquinolin-8-amine.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dichloroquinolin-8-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloroquinolin-8-ol involves its interaction with various molecular targets. It is known to inhibit the activity of certain enzymes and disrupt cellular processes. The compound can bind to DNA and proteins, leading to the inhibition of microbial growth and proliferation. The exact pathways and molecular targets are still under investigation, but its broad-spectrum activity makes it a valuable compound in research.

Comparison with Similar Compounds

    5,7-Dichloroquinolin-8-ol: Another chlorinated quinoline derivative with similar biological activities.

    5-Chloroquinolin-8-ol: A mono-chlorinated derivative with distinct properties.

    5,7-Diiodoquinolin-8-ol: An iodinated derivative with enhanced antimicrobial activity.

Uniqueness: 2,5-Dichloroquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and makes it a versatile compound for various applications.

Properties

IUPAC Name

2,5-dichloroquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-2-3-7(13)9-5(6)1-4-8(11)12-9/h1-4,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWOMXOWXIOAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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